molecular formula C18H26N8O6 B611305 Tetrapeptide-5 CAS No. 883220-97-1

Tetrapeptide-5

Cat. No.: B611305
CAS No.: 883220-97-1
M. Wt: 450.45
InChI Key: QTEWJFPLRGWOOU-IHRRRGAJSA-N
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Description

Tetrapeptide-5, also known as acetyl this compound, is a synthetic peptide composed of four amino acids. It is widely recognized for its application in cosmetic formulations, particularly for its anti-aging and anti-edema properties. This compound is known to improve skin elasticity, reduce puffiness, and minimize the appearance of dark circles under the eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrapeptide-5 is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

Industrial Production Methods: In industrial settings, SPPS is scaled up using automated peptide synthesizers, which enhance efficiency and reproducibility. The process is optimized to minimize side reactions and maximize yield. Purification of the synthesized tetrapeptide is typically achieved through high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions: Tetrapeptide-5 can undergo various chemical reactions, including:

    Oxidation: Involving the oxidation of sulfur-containing amino acids like cysteine.

    Reduction: Reduction of disulfide bonds to thiol groups.

    Substitution: Nucleophilic substitution reactions at reactive side chains.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products:

Scientific Research Applications

Tetrapeptide-5 has a broad range of applications in scientific research:

Mechanism of Action

Tetrapeptide-5 exerts its effects primarily through its interaction with skin cells. It is known to inhibit the activity of angiotensin-converting enzyme (ACE), which leads to improved microcirculation and reduced fluid retention. This results in decreased puffiness and dark circles under the eyes. Additionally, this compound enhances skin elasticity by promoting collagen synthesis and inhibiting glycation, which prevents the cross-linking of collagen fibers .

Comparison with Similar Compounds

Uniqueness of Tetrapeptide-5: this compound is unique in its dual action of reducing puffiness and dark circles while also enhancing skin elasticity. Its ability to inhibit ACE and promote collagen synthesis sets it apart from other peptides that primarily focus on one aspect of skin improvement .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-(3-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N8O6/c19-2-1-15(28)24-12(3-10-5-20-8-22-10)16(29)26-14(7-27)17(30)25-13(18(31)32)4-11-6-21-9-23-11/h5-6,8-9,12-14,27H,1-4,7,19H2,(H,20,22)(H,21,23)(H,24,28)(H,25,30)(H,26,29)(H,31,32)/t12-,13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTEWJFPLRGWOOU-IHRRRGAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)NC(CO)C(=O)NC(CC2=CN=CN2)C(=O)O)NC(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)NC(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20236965
Record name Tetrapeptide-5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20236965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883220-97-1
Record name Tetrapeptide-5
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0883220971
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrapeptide-5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20236965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TETRAPEPTIDE-5
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EK3M1M8YL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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